molecular formula C15H18ClF3N6O B3126777 1-tert-butyl-3-[(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanoethenyl]urea CAS No. 337920-18-0

1-tert-butyl-3-[(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanoethenyl]urea

Cat. No.: B3126777
CAS No.: 337920-18-0
M. Wt: 390.79 g/mol
InChI Key: SEHRNVBCFYOWMH-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-3-[(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanoethenyl]urea is a useful research compound. Its molecular formula is C15H18ClF3N6O and its molecular weight is 390.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urea Biosensors and Environmental Monitoring

Recent advances in biosensors for detecting and quantifying urea concentration highlight the critical importance of urea in various fields such as medical diagnostics, environmental monitoring, and agriculture. Urea biosensors utilize enzyme urease as a bioreceptor element, and their development involves the use of nanoparticles, conducting polymers, and carbon materials. These biosensors have applications in detecting urea levels in the human body, which is crucial for diagnosing health conditions related to nitrogen metabolism, as well as in monitoring urea concentration in environmental and agricultural settings (S. Botewad et al., 2021).

Agricultural Applications and Environmental Impact

The environmental impact of urea, particularly as a nitrogen fertilizer, and strategies to mitigate its negative effects have been extensively reviewed. Research on urease and nitrification inhibitors, such as n-(N-butyl) thiophosphoric triamide (NBPT), has shown promise in reducing ammonia loss from urea and decreasing greenhouse gas emissions, which is vital for sustainable agriculture practices and environmental protection (Aishwarya Ray et al., 2020).

Medical and Pharmaceutical Research

Urea derivatives, including urease inhibitors, have potential applications in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research on various urease inhibitors, including hydroxamic acids, phosphoramidates, and urea derivatives, highlights the potential of these compounds in developing new treatments for infections associated with urease-producing bacteria (Paulina Kosikowska & Łukasz Berlicki, 2011).

Hydrogen Storage and Energy Supply

Urea has been investigated as a hydrogen carrier for fuel cell power, leveraging its abundance, stability, and non-toxicity. This research focuses on the feasibility of using urea as a sustainable source of hydrogen, exploring methods for hydrogen generation from urea and its potential applications in energy storage and supply (A. Rollinson et al., 2011).

Properties

IUPAC Name

1-tert-butyl-3-[(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanoethenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClF3N6O/c1-14(2,3)23-13(26)22-11(5-6-20)24-25(4)12-10(16)7-9(8-21-12)15(17,18)19/h5,7-8,24H,1-4H3,(H2,22,23,26)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHRNVBCFYOWMH-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC(=CC#N)NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)N/C(=C\C#N)/NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl-3-[(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanoethenyl]urea
Reactant of Route 2
Reactant of Route 2
1-tert-butyl-3-[(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanoethenyl]urea
Reactant of Route 3
1-tert-butyl-3-[(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanoethenyl]urea
Reactant of Route 4
Reactant of Route 4
1-tert-butyl-3-[(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanoethenyl]urea
Reactant of Route 5
Reactant of Route 5
1-tert-butyl-3-[(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanoethenyl]urea
Reactant of Route 6
1-tert-butyl-3-[(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanoethenyl]urea

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